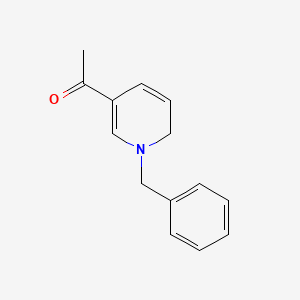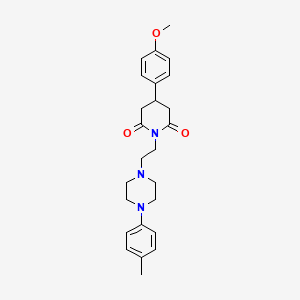![molecular formula C13H19GeNO3 B14440394 1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane CAS No. 76666-30-3](/img/structure/B14440394.png)
1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[433]dodecane is a unique heterocyclic compound that features a germanium atom within its bicyclic structure
Méthodes De Préparation
The synthesis of 1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane typically involves the reaction of germanium tetrachloride with appropriate organic precursors under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired bicyclic structure. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced germanium-containing products.
Substitution: The compound can participate in substitution reactions where functional groups on the bicyclic structure are replaced with other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other germanium-containing compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology, due to its ability to interact with cellular pathways.
Mécanisme D'action
The mechanism by which 1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The germanium atom within the bicyclic structure plays a crucial role in these interactions, potentially altering the activity of target molecules and pathways. Detailed studies are required to fully elucidate the specific molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane can be compared with other similar compounds such as:
1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This compound contains a silicon atom instead of germanium and exhibits different chemical properties and reactivity.
1-Vinyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Another silicon-containing analog with distinct applications and reactivity.
1-Chloromethyl-2,9,10-trioxa-6-aza-1-silatricyclo[4.3.3]dodecane: A chloromethyl derivative with unique structural and chemical characteristics.
The uniqueness of this compound lies in its germanium atom, which imparts distinct electronic and steric properties compared to its silicon analogs.
Propriétés
Numéro CAS |
76666-30-3 |
|---|---|
Formule moléculaire |
C13H19GeNO3 |
Poids moléculaire |
309.92 g/mol |
Nom IUPAC |
1-phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane |
InChI |
InChI=1S/C13H19GeNO3/c1-2-5-13(6-3-1)14-16-10-4-7-15(8-11-17-14)9-12-18-14/h1-3,5-6H,4,7-12H2 |
Clé InChI |
DIVFOTBAIKMEHO-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCO[Ge](OC1)(OCC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2H-[1]benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B14440312.png)

![({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile](/img/structure/B14440325.png)
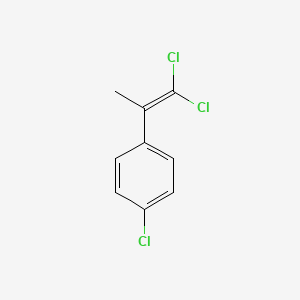
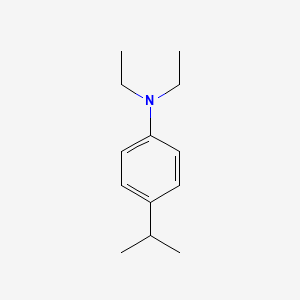

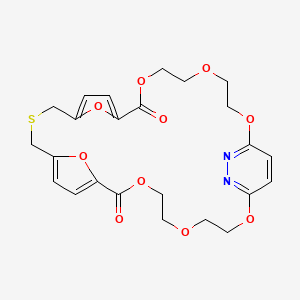
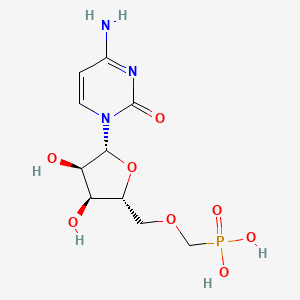
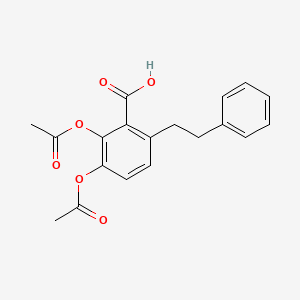

![diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440364.png)
